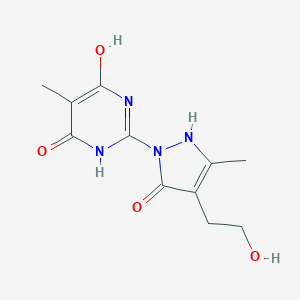![molecular formula C21H16N4O2S2 B276188 {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B276188.png)
{[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that have gained significant attention in recent years due to their diverse biological activities. {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile is one such compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile can modulate the expression of various genes and proteins involved in inflammation, tumor growth, and glucose metabolism. It has also been shown to reduce the levels of certain inflammatory cytokines and markers of oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile in lab experiments is its ability to modulate multiple pathways involved in various biological processes. However, one limitation is the lack of information on its toxicity and potential side effects.
Direcciones Futuras
1. Investigating the mechanism of action of {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile in more detail.
2. Studying the compound's potential applications in other disease models.
3. Developing more potent analogs of the compound with improved pharmacological properties.
4. Investigating the toxicity and potential side effects of the compound in animal models.
5. Studying the compound's potential applications in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile involves the reaction of 3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one with 2-chloro-6-(3-methoxyphenyl)pyrimidine followed by the addition of acetonitrile. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
The compound {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities.
Propiedades
Nombre del producto |
{[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile |
|---|---|
Fórmula molecular |
C21H16N4O2S2 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
2-[6-(3-methoxyphenyl)-4-oxo-3-(pyridin-3-ylmethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C21H16N4O2S2/c1-27-16-6-2-5-15(10-16)18-11-17-19(29-18)20(26)25(21(24-17)28-9-7-22)13-14-4-3-8-23-12-14/h2-6,8,10-12H,9,13H2,1H3 |
Clave InChI |
CMMNTMLHYLXRBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC#N)CC4=CN=CC=C4 |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC#N)CC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276111.png)


![6-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276115.png)
![6-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276116.png)
![4-Chloro-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276117.png)
![3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276119.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)

![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)